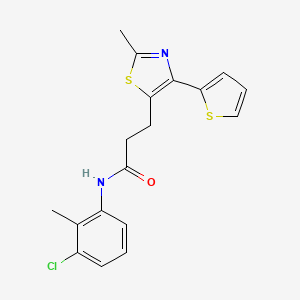

N-(3-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS2/c1-11-13(19)5-3-6-14(11)21-17(22)9-8-16-18(20-12(2)24-16)15-7-4-10-23-15/h3-7,10H,8-9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVSSZLMCVDJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylphenyl derivatives with thiazole and thiophene moieties. The synthetic pathway can be summarized as follows:

- Preparation of Thiazole Derivative : Reacting 2-methyl-4-thiophenyl with thioamide under acidic conditions.

- Formation of Amide : Condensing the thiazole derivative with 3-chloro-2-methylphenylamine to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Chromobacterium violaceum | 16 |

Antiviral Activity

The compound has shown promise as an antiviral agent, particularly against RNA viruses. Studies suggest that modifications in the thiazole ring enhance its efficacy against viral polymerases, with some derivatives achieving IC50 values below 30 µM .

Anticonvulsant and CNS Activity

A related class of compounds derived from the same synthetic pathway has been evaluated for anticonvulsant properties. The presence of the 3-chloro-2-methylphenyl group appears to enhance central nervous system (CNS) activity, making it a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

- Chloro Substitution : The presence of chlorine at the 3-position on the phenyl ring is crucial for maintaining antibacterial activity.

- Thiazole and Thiophene Moieties : These heterocycles contribute to enhanced binding affinity to target enzymes, particularly viral polymerases.

- Amide Linkage : This functional group is essential for bioactivity, facilitating interaction with biological targets.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Antimicrobial Efficacy Study : A comparative analysis of various thiazole derivatives showed that compounds with the chloromethylphenyl group consistently outperformed others in inhibiting bacterial growth .

- Antiviral Screening : In a study focusing on HCV NS5B polymerase inhibition, derivatives of this compound were tested, revealing significant antiviral activity with low cytotoxicity in human cell lines .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Propanamide Backbones

a) N-(2-(4-Methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

- Key Differences: The N-substituent is 2-(4-methoxyphenoxy)ethyl instead of 3-chloro-2-methylphenyl.

b) N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (FA7)

- Key Differences : Incorporates a fluoropyridinyl-thiazole core, a propynyl group, and a trifluoropropylsulfinyl chain.

- Implications : Fluorine atoms enhance metabolic stability and electronegativity, which may improve pesticidal activity but increase synthetic complexity .

c) Reference Compounds P6 and P10 (Dow AgroSciences)

- P6 : Features a pyridinyl-thiazole core and trifluoropropylthio group.

- P10 : Includes a difluorocyclopropylmethylthio substituent.

- Implications: Fluorinated side chains in P6 and P10 likely enhance resistance to oxidative degradation compared to the non-fluorinated target compound .

Analogues with Triazole or Pyrimidine Heterocycles

a) 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

- Key Differences : Replaces thiazole with triazole and uses an acetamide chain.

b) Pyrimidine Derivatives (e.g., Compound 2 from )

- Key Differences : Substitutes thiazole with pyrimidine while retaining thiophene.

- Implications : Pyrimidines often exhibit stronger base pairing in nucleic acid interactions, suggesting divergent biological targets compared to thiazole-based compounds .

a) Anticancer Thiazole-Carbohydrazides ()

- Example : Compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) against HepG-2 cells.

- Implications : The target compound’s thiophene-thiazole core may similarly enhance anticancer activity, though substituent effects on IC50 require empirical validation .

b) Pesticidal Compounds ()

- Example : FA7 and P6 with trifluoropropyl groups show pesticidal efficacy.

- Implications : The absence of fluorine in the target compound may reduce environmental persistence but could limit potency against resistant pests .

Physicochemical Properties

- Analysis : The target compound’s logP (~3.5) balances lipophilicity for membrane penetration without excessive hydrophobicity. Fluorinated analogs (e.g., FA7, P6) exhibit higher logP, favoring tissue retention but risking toxicity .

Q & A

Q. What synthetic strategies are optimal for preparing N-(3-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide with high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. A common approach is coupling 3-chloro-2-methylaniline with a pre-synthesized thiazole intermediate under basic conditions (e.g., triethylamine in dioxane) at 20–25°C. Dropwise addition of chloroacetyl chloride to the amine precursor ensures controlled acylation. Solvent choice (e.g., dioxane or DMF) and reaction time (1–3 hours) significantly impact yield. Post-synthesis, recrystallization from ethanol-DMF mixtures enhances purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and aromaticity of the thiophene and thiazole moieties.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion). Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. What solvent systems and reaction conditions minimize side reactions during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates and reduce hydrolysis. For cyclization steps, reflux in acetonitrile (1–3 minutes) followed by iodine-mediated cyclization in DMF minimizes side products. Temperature control (<50°C) prevents decomposition of the thiophene-thiazole hybrid structure. Catalytic triethylamine neutralizes HCl byproducts during acylation .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the compound’s anticancer activity?

- Methodological Answer : Use cell viability assays (MTT or resazurin) across cancer cell lines (e.g., MCF-7, HepG2) with 48–72-hour exposure. Include dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin). For mechanistic insights:

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay variability or impurity artifacts. Mitigate by:

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion.

- Batch-to-batch purity checks : Compare HPLC profiles across synthesized lots.

- Meta-analysis : Pool data from independent studies (e.g., IC50 values) using statistical tools (Prism, R) to identify outliers .

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal assays. Monitor metabolite formation via LC-MS/MS after incubating the compound (10 µM) with NADPH-regenerating systems. Competitive inhibition studies with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) quantify IC50 values. Molecular dynamics simulations (e.g., GROMACS) predict binding modes to active-site heme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.